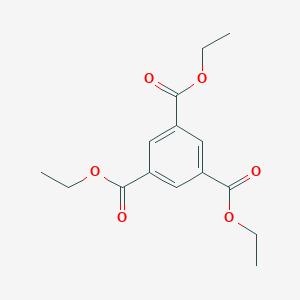

Triethyl benzene-1,3,5-tricarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

triethyl benzene-1,3,5-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O6/c1-4-19-13(16)10-7-11(14(17)20-5-2)9-12(8-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGOWZRHSOJOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280588 | |

| Record name | Triethyl benzene-1,3,5-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4105-92-4 | |

| Record name | Triethyl trimesate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethyl benzene-1,3,5-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Triethyl Benzene-1,3,5-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl benzene-1,3,5-tricarboxylate, also known as triethyl trimesate, is a symmetrically substituted aromatic ester. This document provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and purification, and available spectroscopic data. The information is intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development. It is important to note that, despite extensive investigation, there is no publicly available scientific literature on the biological activity, pharmacological properties, or mechanism of action of this compound.

Core Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its core structure consists of a benzene ring symmetrically substituted with three ethyl carboxylate groups. This symmetrical substitution influences its physical properties, such as its relatively high melting point.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 4105-92-4 |

| Molecular Formula | C15H18O6 |

| Molecular Weight | 294.30 g/mol |

| IUPAC Name | This compound[2] |

| Synonyms | Triethyl trimesate, Trimesic acid triethyl ester[3] |

| InChI | 1S/C15H18O6/c1-4-19-13(16)10-7-11(14(17)20-5-2)9-12(8-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3 |

| InChIKey | KXGOWZRHSOJOLF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)c1cc(cc(c1)C(=O)OCC)C(=O)OCC |

Physicochemical Properties

| Property | Value | Reference(s) |

| Physical State | Solid | |

| Appearance | White to off-white solid | |

| Melting Point | 134-139 °C | |

| Boiling Point | 385.9 °C at 760 mmHg | [4] |

| Density | 1.164 g/cm³ | [4] |

| Flash Point | 168.4 °C | [4] |

| Refractive Index | 1.509 | [4] |

| PSA | 78.9 | [4] |

| XLogP3 | 2.6 | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of trimesic acid with ethanol in the presence of an acid catalyst.

Materials:

-

Trimesic acid (Benzene-1,3,5-tricarboxylic acid)

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

To a refluxing solution of trimesic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Maintain the reflux for an extended period (e.g., 60 hours) to ensure complete esterification.

-

After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a crystalline solid.

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., ethanol/water)

Procedure:

-

Dissolve the crude solid in a minimal amount of a suitable hot solvent.

-

If the solution is colored, it can be treated with activated charcoal and then hot filtered to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cooling in an ice bath may be necessary to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Data

Note: The following are representative chemical shifts for analogous compounds and should not be taken as the definitive spectrum for this compound.

-

¹H NMR of Trimethyl benzene-1,3,5-tricarboxylate: The proton NMR spectrum would be expected to show a singlet for the aromatic protons and signals for the methyl ester protons.[1]

-

¹³C NMR of Trimethyl benzene-1,3,5-tricarboxylate: The carbon NMR would show distinct signals for the aromatic carbons (quaternary and protonated) and the carbonyl and methyl carbons of the ester groups.[1]

-

¹H NMR of 1,3,5-Triethylbenzene: This spectrum shows signals corresponding to the aromatic protons and the ethyl group protons (a quartet for the methylene protons and a triplet for the methyl protons).[5][6]

-

¹³C NMR of 1,3,5-Triethylbenzene: This spectrum displays signals for the aromatic carbons and the ethyl group carbons.[7]

Biological and Pharmacological Properties

A thorough search of scientific databases and literature reveals a significant absence of data regarding the biological activity, pharmacological properties, and potential applications in drug development for this compound. No studies on its cytotoxicity, enzyme inhibition, receptor binding, or any other biological assays have been reported.

It is crucial to distinguish this compound from its structural isomer, 1,2,4-triethylbenzene, for which some toxicological data exists. However, it is explicitly stated in the literature that the 1,3,5-isomer does not exhibit the same neurotoxic effects, highlighting the importance of not extrapolating biological data between isomers.

Logical Relationships and Workflows

The synthesis of this compound from trimesic acid follows a straightforward logical progression.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a well-characterized chemical compound with established physical and chemical properties and clear synthetic routes. However, the complete absence of any reported biological or pharmacological studies is a critical data gap. For researchers and professionals in drug development, this compound represents an unexplored chemical entity. While its symmetrical scaffold could be of interest in medicinal chemistry for the development of, for example, trivalent ligands or molecular probes, any such application would require foundational biological screening to be initiated. This guide provides the essential chemical information required to undertake such an investigation.

References

- 1. rsc.org [rsc.org]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 4105-92-4(this compound) | Kuujia.com [kuujia.com]

- 4. echemi.com [echemi.com]

- 5. rsc.org [rsc.org]

- 6. 1,3,5-TRIETHYLBENZENE(102-25-0) 1H NMR spectrum [chemicalbook.com]

- 7. 1,3,5-TRIETHYLBENZENE(102-25-0) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Chemical Structure and Analysis of Triethyl Trimesate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical methodologies for triethyl trimesate. The information is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental protocols are detailed.

Chemical Structure and Properties

Triethyl trimesate, also known as triethyl 1,3,5-benzenetricarboxylate, is an organic compound with a central benzene ring symmetrically substituted with three ethyl ester groups. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | Triethyl 1,3,5-benzenetricarboxylate | [1][2] |

| Synonyms | Triethyl trimesate, Trimesic acid triethyl ester | [1][2] |

| CAS Number | 4105-92-4 | [1][2] |

| Molecular Formula | C₁₅H₁₈O₆ | [1][2] |

| Molecular Weight | 294.30 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 134-139 °C | [3] |

| SMILES | CCOC(=O)c1cc(cc(c1)C(=O)OCC)C(=O)OCC | [3] |

| InChI | 1S/C15H18O6/c1-4-19-13(16)10-7-11(14(17)20-5-2)9-12(8-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3 | [3] |

Chemical Structure Diagram:

Caption: Chemical structure of triethyl trimesate.

Synthesis of Triethyl Trimesate

A common and straightforward method for the synthesis of triethyl trimesate is the Fischer esterification of trimesic acid with ethanol in the presence of an acid catalyst.

Reaction Scheme:

Caption: Synthesis of triethyl trimesate via Fischer esterification.

Experimental Protocol: Synthesis from Trimesic Acid and Ethanol

This protocol is based on the general principles of Fischer esterification, adapted from the synthesis of the analogous methyl ester.[4]

Materials:

-

Trimesic acid (1,3,5-benzenetricarboxylic acid)

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Chloroform (or other suitable organic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve trimesic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 24 hours) to ensure complete esterification.

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as chloroform.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude triethyl trimesate.

-

The crude product can be further purified by recrystallization or column chromatography to obtain the pure compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed for the comprehensive analysis of triethyl trimesate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of triethyl trimesate.

¹H NMR (Proton NMR): Due to the symmetry of the molecule, the proton NMR spectrum is relatively simple. It is expected to show a singlet for the three equivalent aromatic protons and a quartet and a triplet for the ethyl groups.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | Singlet | 3H | Aromatic C-H |

| ~4.4 | Quartet | 6H | -O-CH₂-CH₃ |

| ~1.4 | Triplet | 9H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show distinct signals for the different carbon environments in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 | C=O (ester) |

| ~134 | Aromatic C-CO |

| ~131 | Aromatic C-H |

| ~62 | -O-CH₂-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of triethyl trimesate. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several fragment ions.

Key Mass Fragments (m/z): [2]

| m/z | Relative Intensity | Possible Fragment |

| 294 | ~25% | [M]⁺ (Molecular Ion) |

| 249 | ~100% | [M - OCH₂CH₃]⁺ |

| 221 | ~40% | [M - COOCH₂CH₃]⁺ |

| 193 | ~20% | [M - 2(OCH₂CH₃)]⁺ |

| 176 | ~30% | [C₆H₃(CO)₂O]⁺ |

| 149 | ~25% | [C₆H₃(CO)₂]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in triethyl trimesate.

Characteristic IR Absorption Peaks:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1240 | Strong | C-O stretch (ester) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the separation and identification of triethyl trimesate in complex mixtures.

Illustrative GC-MS Workflow:

Caption: General workflow for GC-MS analysis of triethyl trimesate.

Experimental Protocol: GC-MS Analysis: This is a general protocol that may require optimization for specific instrumentation and sample matrices.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for the analysis of esters (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms).

GC Conditions:

-

Injector Temperature: 250-280 °C

-

Carrier Gas: Helium

-

Flow Rate: 1.0-1.5 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100-150 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 280-300 °C.

-

Final hold: 5-10 minutes.

-

-

Injection Mode: Split or splitless, depending on the sample concentration.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

Data Analysis: The identification of triethyl trimesate is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a spectral library (e.g., NIST). Quantification can be performed using an internal or external standard method.

This comprehensive guide provides essential information for the synthesis and analysis of triethyl trimesate, serving as a valuable resource for professionals in the fields of chemistry and drug development.

References

- 1. Triethyl 1,3,5-benzenetricarboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Benzene-1,3,5-tricarboxylic Acid-Functionalized Cherry Gum as a Novel and Recoverable Nanocatalyst for Efficient Synthesis of 1,4-polyhydroquinoline Derivatives [mdpi.com]

An In-depth Technical Guide to the Spectroscopic and Biological Data of 4-(Trifluoromethyl)nicotinamide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and biological data for 4-(Trifluoromethyl)nicotinamide (CAS Number: 158062-71-6), a key metabolite of the insecticide flonicamid. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its chemical and biological properties. The guide details available spectroscopic data including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Furthermore, it elucidates the compound's mode of action as a chordotonal organ modulator in insects and depicts its associated signaling pathway. All quantitative data is presented in structured tables, and experimental methodologies are described to facilitate replication and further research.

Introduction

4-(Trifluoromethyl)nicotinamide, also known as TFNA-AM, is the primary active metabolite of the insecticide flonicamid.[1][2] Flonicamid is recognized for its selective activity against sucking insects.[1] TFNA-AM is formed in vivo and exerts its insecticidal effect by acting as a chordotonal organ modulator.[2] Understanding the spectroscopic and biological characteristics of TFNA-AM is crucial for mode of action studies, resistance management, and the development of new agrochemicals. This guide provides a detailed compilation of the currently available scientific data for this compound.

Spectroscopic Data

This section summarizes the available spectroscopic data for 4-(Trifluoromethyl)nicotinamide, providing key identifiers for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The following tables present the known ¹H-NMR data and predicted ¹³C-NMR chemical shifts for 4-(Trifluoromethyl)nicotinamide.

Table 1: ¹H-NMR Spectroscopic Data of 4-(Trifluoromethyl)nicotinamide [3]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Coupling Constant (J) Hz |

| 8.89 | Doublet (d) | 1H | Aromatic CH | 5.1 |

| 8.82 | Singlet (s) | 1H | Aromatic CH | - |

| 8.18 | Broad Singlet (brs) | 1H | Amide NH | - |

| 7.85 | Broad Singlet (brs) | 1H | Amide NH | - |

| 7.81 | Doublet (d) | 1H | Aromatic CH | 5.1 |

Solvent: DMSO-d₆, Spectrometer Frequency: 200 MHz

Table 2: Predicted ¹³C-NMR Spectroscopic Data of 4-(Trifluoromethyl)nicotinamide

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Amide) |

| ~153 | Aromatic C-N |

| ~150 | Aromatic C-H |

| ~140 | Aromatic C-CF₃ |

| ~135 | Aromatic C-C(O)NH₂ |

| ~122 | Aromatic C-H |

| ~123 (q, J ≈ 275 Hz) | CF₃ |

Note: These are predicted values and may vary from experimental data.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For 4-(Trifluoromethyl)nicotinamide, LC-MS/MS is a common analytical method.

Table 3: Mass Spectrometry Data of 4-(Trifluoromethyl)nicotinamide

| Parameter | Value | Reference |

| Molecular Formula | C₇H₅F₃N₂O | [3] |

| Molecular Weight | 190.12 g/mol | [3] |

| LC-MS/MS Fragmentation | ||

| Precursor Ion [M+H]⁺ (m/z) | 191 | |

| Product Ion (m/z) | 148 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Predicted FT-IR Absorption Bands for 4-(Trifluoromethyl)nicotinamide

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400-3200 | N-H (Amide) | Stretching |

| 3100-3000 | C-H (Aromatic) | Stretching |

| ~1680 | C=O (Amide I) | Stretching |

| ~1600 | N-H (Amide II) | Bending |

| 1600-1450 | C=C (Aromatic) | Stretching |

| 1350-1150 | C-F (Trifluoromethyl) | Stretching |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide to ensure reproducibility.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of compounds similar to 4-(Trifluoromethyl)nicotinamide is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 200 MHz or higher).

-

¹H-NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C-NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H-NMR due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

LC-MS/MS Analysis

The following protocol is a representative method for the analysis of 4-(Trifluoromethyl)nicotinamide in biological or environmental samples.[4][5]

-

Sample Preparation (QuEChERS method):

-

Homogenize the sample.

-

Extract the sample with an appropriate solvent (e.g., acetonitrile).

-

Add partitioning salts (e.g., magnesium sulfate, sodium chloride) and centrifuge.

-

The supernatant can be further cleaned up using dispersive solid-phase extraction (d-SPE).

-

-

Chromatographic Separation:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an acid like formic acid to improve peak shape.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to a specific product ion (e.g., m/z 191 → 148).

-

Biological Activity and Signaling Pathway

4-(Trifluoromethyl)nicotinamide is the biologically active metabolite of the insecticide flonicamid.[2] Its primary mode of action is the modulation of chordotonal organs in insects, which are sensory organs responsible for hearing and proprioception.[2][6]

The compound does not directly act on the Transient Receptor Potential Vanilloid (TRPV) channels, which are known targets for other chordotonal organ modulators.[2] Instead, evidence suggests that TFNA-AM acts upstream in a signaling pathway that ultimately leads to the activation of these TRPV channels.[2][6] This disruption of the chordotonal organs leads to a loss of coordination, cessation of feeding, and eventual death of the insect.[7]

Below is a diagram illustrating the proposed signaling pathway for 4-(Trifluoromethyl)nicotinamide.

Caption: Proposed mode of action of 4-(Trifluoromethyl)nicotinamide.

Conclusion

This technical guide has consolidated the available spectroscopic and biological data for 4-(Trifluoromethyl)nicotinamide. While some spectroscopic details, particularly experimental ¹³C-NMR and FT-IR data, remain to be fully elucidated, the information presented provides a solid foundation for researchers. The understanding of its mode of action as an indirect modulator of insect TRPV channels opens avenues for further investigation into novel insecticide targets and mechanisms of action. The provided experimental protocols offer a starting point for the analysis and further characterization of this important molecule.

References

- 1. fao.org [fao.org]

- 2. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(TRIFLUOROMETHYL)NICOTINAMIDE | 158062-71-6 [chemicalbook.com]

- 4. [Simultaneous determination of flonicamid and its metabolites in cucumbers and apples by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of flonicamid and its metabolites in vegetables using QuEChERS and reverse-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Triethyl Benzene-1,3,5-tricarboxylate: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the solubility of compounds is a cornerstone of successful formulation and application. This technical guide provides a comprehensive overview of the solubility of triethyl benzene-1,3,5-tricarboxylate in organic solvents, addressing the current landscape of available data and providing actionable protocols for in-house determination.

While specific quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly available scientific literature, qualitative assessments indicate that it exhibits good solubility in common organic solvents.[1] This characteristic is attributed to its molecular structure, which features a central benzene ring with three ethyl carboxylate groups, lending it a degree of polarity that allows for favorable interactions with a range of organic solvent molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 4105-92-4 | [2][3][4] |

| Molecular Formula | C₁₅H₁₈O₆ | [5] |

| Molecular Weight | 294.30 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 134-139 °C | [2][4][5] |

Qualitative Solubility Overview

Based on general chemical principles and the limited available information, a qualitative assessment of solubility in various organic solvent classes can be inferred. The ester functionalities contribute to its ability to dissolve in a range of polar and non-polar organic solvents.

| Solvent Class | Expected Solubility |

| Alcohols (e.g., Ethanol, Methanol) | Soluble |

| Ketones (e.g., Acetone) | Soluble |

| Esters (e.g., Ethyl Acetate) | Soluble |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble |

| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Soluble |

| Ethers (e.g., Diethyl Ether, Tetrahydrofuran) | Likely Soluble |

| Aliphatic Hydrocarbons (e.g., Hexane, Cyclohexane) | Sparingly Soluble to Insoluble |

| Water | Insoluble |

Experimental Protocol for Solubility Determination

Given the absence of specific quantitative data, a standardized experimental protocol is essential for researchers to determine the solubility of this compound in solvents relevant to their specific applications. The following gravimetric method is a widely accepted and reliable approach.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a constant temperature orbital shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the suspension to settle for a short period at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the vial under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's melting point may be used.

-

Once the solvent is completely removed, place the vial in a drying oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved.

-

Weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the mass of the saturated solution.

-

Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Logical Relationship for Solubility Analysis

The relationship between experimental steps and data analysis in determining solubility is crucial for obtaining accurate results.

References

Physical and chemical properties of Triethyl 1,3,5-benzenetricarboxylate

An In-depth Technical Guide to Triethyl 1,3,5-benzenetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 1,3,5-benzenetricarboxylate, also known as triethyl trimesate, is a symmetrically substituted aromatic ester. Its rigid core and trifunctional nature make it a valuable building block in supramolecular chemistry, polymer science, and the synthesis of metal-organic frameworks (MOFs). This document provides a comprehensive overview of its chemical and physical properties, spectroscopic characteristics, and detailed experimental protocols for its synthesis. The information is intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

Triethyl 1,3,5-benzenetricarboxylate is a white crystalline solid at room temperature. Its symmetrical structure results in distinct physical properties such as a relatively high melting point. The compound demonstrates good solubility in common organic solvents, which is advantageous for its use in solution-phase reactions.[1]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Citations |

| CAS Number | 4105-92-4 | [2][3][4][5] |

| Molecular Formula | C₁₅H₁₈O₆ | [2][3][4][5] |

| Molecular Weight | 294.30 g/mol | [2][4] |

| IUPAC Name | Triethyl benzene-1,3,5-tricarboxylate | [3][4] |

| Synonyms | Triethyl trimesate, Trimesic acid triethyl ester | [4][5] |

| InChI | 1S/C15H18O6/c1-4-19-13(16)10-7-11(14(17)20-5-2)9-12(8-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3 | |

| InChIKey | KXGOWZRHSOJOLF-UHFFFAOYSA-N | [3][4] |

| SMILES | CCOC(=O)c1cc(cc(c1)C(=O)OCC)C(=O)OCC | [3] |

Table 2: Physical Properties

| Property | Value | Citations |

| Appearance | White crystals or crystalline powder | [3] |

| Melting Point | 134-139 °C | [5] |

| Boiling Point | 140-170 °C (at 0.4-0.45 Torr) | [5] |

| Density | ~1.17 g/cm³ | [5] |

| Solubility | Good solubility in common organic solvents | [1] |

Spectroscopic Data

The high degree of symmetry in Triethyl 1,3,5-benzenetricarboxylate leads to a relatively simple spectroscopic signature.

-

Mass Spectrometry : Electron ionization mass spectrometry data is available for this compound.

-

-

¹H NMR : The spectrum is expected to show three distinct signals: a singlet for the three equivalent aromatic protons, a quartet for the six equivalent methylene protons of the ethyl groups, and a triplet for the nine equivalent methyl protons.

-

¹³C NMR : The spectrum is expected to show four signals in the aromatic/carbonyl region (one for the carbonyl carbon, one for the substituted aromatic carbon, and one for the unsubstituted aromatic carbon) and two signals in the aliphatic region (one for the methylene carbons and one for the methyl carbons).

-

For comparison, the published NMR data for the asymmetric isomer, Triethyl 1,2,4-benzenetricarboxylate , is provided below, which highlights the complexity arising from the lack of symmetry.[2]

Table 3: NMR Data for Triethyl 1,2,4-benzenetricarboxylate

| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ | Description |

| ¹H NMR | 8.41 | d, 1H, ArH |

| 8.20 | dd, 1H, ArH | |

| 7.76 | d, 1H, ArH | |

| 4.50-4.35 | m, 6H, CH₂ | |

| 1.50-1.35 | m, 9H, CH₃ | |

| ¹³C NMR | 167.24, 166.70, 165.07 | Carbonyls |

| 136.36, 132.77, 132.17, 132.10, 130.19, 128.95 | Aromatic | |

| 62.09, 62.03, 61.78 | CH₂ | |

| 14.36, 14.20, 14.15 | CH₃ |

Experimental Protocols

Two primary synthesis routes are outlined: the direct esterification of trimesic acid and the cyclotrimerization of an alkyne.

Fischer Esterification of 1,3,5-Benzenetricarboxylic Acid (General Protocol)

This is the most common and direct method for synthesizing triethyl 1,3,5-benzenetricarboxylate. It involves the reaction of trimesic acid with an excess of ethanol in the presence of a strong acid catalyst.

Methodology:

-

1,3,5-Benzenetricarboxylic acid (trimesic acid) is suspended in a large excess of absolute ethanol.

-

A catalytic amount of concentrated sulfuric acid (or another suitable acid catalyst) is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC or other methods).

-

After cooling, the excess ethanol is removed under reduced pressure.

-

The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization.

Catalytic [2+2+2] Cyclotrimerization of Ethyl Propiolate

This method synthesizes the benzene ring core from alkyne precursors. It notably produces Triethyl 1,3,5-benzenetricarboxylate as a minor product alongside its 1,2,4-isomer.[2]

Methodology:

-

Catalyst Stock Solution Preparation : Under an argon atmosphere, bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂, 5.5 mg, 0.020 mmol) and triphenylphosphine (PPh₃, 15.6 mg, 0.060 mmol) are mixed in 10 mL of toluene at 23 °C. The mixture is stirred for 5 minutes.[2]

-

Reaction Setup : A portion of the catalyst stock solution (375 μL) is added to a 10 mL scintillation vial under argon, and the volume is brought to 2 mL with toluene.[2]

-

Cyclotrimerization : Ethyl propiolate (152 μL, 1.5 mmol) is added to the vial. The reaction proceeds for 2 hours at 23 °C.[2]

-

Product Profile : The reaction yields a mixture of Triethyl 1,2,4-benzenetricarboxylate and Triethyl 1,3,5-benzenetricarboxylate in a 97:3 molar ratio.[2]

-

Purification : The isomers are separated using column chromatography (eluted with diethyl ether/hexanes) to isolate the respective products.[2]

References

- 1. 4105-92-4(this compound) | Kuujia.com [kuujia.com]

- 2. Triethyl 1,3,5-benzenetricarboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. B23392.14 [thermofisher.cn]

- 4. Triethyl 1,3,5-benzenetricarboxylate, 97% | Fisher Scientific [fishersci.ca]

- 5. Triethyl 1,3,5-benzenetricarboxylate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-Depth Technical Guide to the Synthesis of Triethyl benzene-1,3,5-tricarboxylate from Trimesic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triethyl benzene-1,3,5-tricarboxylate, a valuable scaffold in various chemical and pharmaceutical applications. The synthesis is achieved through the Fischer-Speier esterification of trimesic acid with ethanol, a classic and efficient method for producing esters. This document details the underlying chemical principles, a step-by-step experimental protocol, and the necessary data for successful synthesis and purification.

Introduction

This compound, also known as triethyl trimesate, is a symmetrical aromatic ester. Its rigid core and trifunctional nature make it a versatile building block in supramolecular chemistry, materials science, and as a precursor for more complex pharmaceutical intermediates. The synthesis from readily available trimesic acid and ethanol via Fischer esterification is a cost-effective and scalable route.

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water formed during the reaction.[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant and the product is presented below.

| Property | Trimesic Acid | This compound |

| Molecular Formula | C₉H₆O₆ | C₁₅H₁₈O₆ |

| Molecular Weight | 210.14 g/mol | 294.30 g/mol [3] |

| Appearance | White crystalline powder | White solid |

| Melting Point | 375-380 °C (decomposes) | 134-139 °C[4] |

| Solubility | Soluble in ethanol and ether | Soluble in many organic solvents |

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound is as follows:

The reaction proceeds via a nucleophilic acyl substitution mechanism, which is catalyzed by a strong acid, typically sulfuric acid. The mechanism involves the following key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by the alcohol: The oxygen atom of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: A molecule of water, a good leaving group, is eliminated from the tetrahedral intermediate.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Experimental Protocol

This section provides a detailed procedure for the synthesis of this compound.

4.1. Materials and Reagents

-

Trimesic acid (1,3,5-benzenetricarboxylic acid)

-

Absolute ethanol

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Deionized water

4.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

4.3. Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trimesic acid.

-

Addition of Reagents: Add a large excess of absolute ethanol to the flask. The ethanol acts as both a reactant and a solvent. A typical molar ratio of ethanol to trimesic acid is at least 10:1 to drive the reaction towards the product.

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture. A typical catalyst loading is 5-10 mol% with respect to the trimesic acid.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath and maintain a gentle reflux for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

4.4. Work-up and Purification

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Washing:

-

Wash the organic layer with deionized water to remove any remaining ethanol and some of the sulfuric acid.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining sulfuric acid and any unreacted trimesic acid. Be cautious as this will produce carbon dioxide gas, so vent the separatory funnel frequently.

-

Wash the organic layer again with deionized water and then with brine (saturated NaCl solution) to remove any residual water.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Evaporation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound as a solid.

-

Recrystallization: Purify the crude product by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven.

Data Presentation

| Parameter | Value |

| Typical Reactant Molar Ratio (Ethanol:Trimesic Acid) | ≥ 10:1 |

| Catalyst (H₂SO₄) Loading | 5-10 mol% |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Typical Reaction Time | 4 - 8 hours |

| Expected Yield | 85-95% (after purification) |

| Recrystallization Solvent | Ethanol |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The Fischer-Speier esterification of trimesic acid with ethanol provides a reliable and high-yielding route to this compound. By carefully controlling the reaction conditions, particularly the use of excess ethanol and an acid catalyst, and following a standard work-up and purification procedure, a high-purity product can be obtained. This technical guide provides the necessary information for researchers and scientists to successfully synthesize this important chemical intermediate for their applications in drug development and materials science.

References

- 1. CN109320418B - Synthesis method and application of 1,3, 5-trimethyl benzene tricarboxylate - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Triethyl 1,3,5-benzenetricarboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Triethyl 1,3,5-benzenetricarboxylate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

Triethyl trimesate as a linker for metal-organic frameworks

An In-depth Technical Guide on Triethyl Trimesate as a Linker for Metal-Organic Frameworks

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metal-Organic Frameworks (MOFs) represent a class of porous crystalline materials with vast potential in diverse fields, including drug delivery, catalysis, and gas storage. The rational design of MOFs through the selection of appropriate metal nodes and organic linkers is crucial for tailoring their properties to specific applications. This technical guide focuses on the use of the trimesate linker, derived from 1,3,5-benzenetricarboxylic acid (H3BTC), in the synthesis of MOFs. While direct experimental data on the use of triethyl 1,3,5-benzenetricarboxylate (triethyl trimesate) as a direct linker precursor is limited in the current literature, this guide provides a comprehensive overview based on the extensive research on trimesic acid and its trimethyl ester analogue. We will explore the synthesis methodologies, including the prospective in-situ generation of the trimesate linker from triethyl trimesate, characterization techniques, and key applications, with a focus on providing quantitative data and detailed experimental protocols.

Introduction to Trimesate-Based MOFs

Metal-Organic Frameworks are constructed from metal ions or clusters coordinated to organic ligands, forming extended one-, two-, or three-dimensional structures. The trimesate ligand, a C3-symmetric aromatic carboxylate, is a popular choice for the construction of highly porous and stable MOFs due to its ability to coordinate with multiple metal centers. The resulting frameworks often exhibit high surface areas and tunable pore sizes, making them attractive for various applications.[1]

Synthesis of Trimesate-Based MOFs

The synthesis of trimesate-based MOFs can be achieved through various methods, with solvothermal and hydrothermal techniques being the most common.[1] These methods involve heating a mixture of a metal salt and the organic linker in a suitable solvent in a sealed vessel. Other methods such as microwave-assisted synthesis, sonochemical synthesis, and mechanochemical synthesis have also been explored to reduce reaction times and improve yields.

Conventional Synthesis from Trimesic Acid

The direct use of 1,3,5-benzenetricarboxylic acid (H3BTC) as the organic linker is the most straightforward approach to synthesizing trimesate-based MOFs. The choice of metal source, solvent, temperature, and reaction time significantly influences the resulting MOF structure and properties.

In-situ Ligand Formation from Ester Precursors

The use of esterified forms of the linker, such as trimethyl trimesate, has been shown to influence the crystallization process of MOFs. This is attributed to the slow, in-situ hydrolysis of the ester to the corresponding carboxylate linker, which can lead to more controlled crystal growth and potentially different morphologies. While specific studies on triethyl trimesate are not prevalent, it is chemically reasonable to expect a similar behavior, where triethyl trimesate would hydrolyze under solvothermal conditions to form the trimesate linker that then coordinates with the metal centers. The rate of hydrolysis of the ethyl ester may differ from the methyl ester, potentially offering another parameter to control the MOF synthesis.

Quantitative Data on Trimesate-Based MOFs

The properties of trimesate-based MOFs are highly dependent on the metal node used in their synthesis. Below is a summary of key quantitative data for some common trimesate MOFs.

| MOF Designation | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Crystal System | Reference |

| Cu-BTC (HKUST-1) | Copper (Cu) | 768.39 | 1.28 | Cubic | [1] |

| Zn-BTC | Zinc (Zn) | 502.63 | 0.66 | - | [1] |

| Fe-BTC | Iron (Fe) | 92.4 | - | - | [1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of representative trimesate-based MOFs. A prospective protocol for the use of triethyl trimesate is also provided, based on the principles of in-situ ligand hydrolysis.

Synthesis of Cu-BTC (HKUST-1) using Trimesic Acid

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

1,3,5-Benzenetricarboxylic acid (H₃BTC)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve 1.25 g of Cu(NO₃)₂·3H₂O in 25 mL of a 1:1 (v/v) mixture of ethanol and deionized water.

-

Dissolve 0.63 g of H₃BTC in 25 mL of a 1:1 (v/v) mixture of ethanol and deionized water.

-

Combine the two solutions in a Teflon-lined autoclave.

-

Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

-

After cooling to room temperature, the blue crystalline product is collected by filtration.

-

The product is washed with DMF and then with ethanol to remove unreacted starting materials and solvent molecules from the pores.

-

The final product is dried under vacuum.

Prospective Synthesis of a MOF using Triethyl Trimesate

Materials:

-

Metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

-

Triethyl 1,3,5-benzenetricarboxylate (triethyl trimesate)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

In a Teflon-lined autoclave, dissolve 0.297 g (1 mmol) of Zn(NO₃)₂·6H₂O in a solvent mixture of 6 mL of DMF, 6 mL of ethanol, and 6 mL of deionized water.[1]

-

Add the stoichiometric equivalent of triethyl trimesate to the solution.

-

Seal the autoclave and heat to a temperature between 100-150 °C for 24-72 hours to facilitate both the hydrolysis of the ester and the formation of the MOF.

-

After cooling, the crystalline product is collected by centrifugation or filtration.

-

The product is washed with fresh DMF and subsequently with ethanol to ensure the removal of any unreacted precursors and trapped solvent.

-

The purified MOF is then activated by drying under vacuum.

Visualizations

Experimental Workflow for MOF Synthesis

Caption: General workflow for the solvothermal synthesis of Metal-Organic Frameworks.

Logical Relationship for In-situ Linker Formation

Caption: In-situ formation of the trimesate linker from its ethyl ester precursor.

Signaling Pathway for MOF-based Drug Delivery

Caption: Cellular uptake and drug release mechanism for a MOF-based drug delivery system.

Applications in Drug Development

Trimesate-based MOFs have shown significant promise as carriers for therapeutic agents. Their high porosity allows for efficient loading of drug molecules, and the tunable nature of the framework can be exploited for controlled release. The biocompatibility of MOFs is a critical consideration, and frameworks based on biologically relevant metals such as iron and zinc are of particular interest. The large pores of some trimesate-based MOFs can accommodate a variety of drug molecules, and their release can be triggered by changes in pH, temperature, or the presence of specific biomolecules.

Conclusion and Future Outlook

Trimesate-based MOFs are a well-established class of materials with demonstrated utility in various applications. While the direct use of triethyl trimesate as a linker precursor requires further investigation, the principles of in-situ ligand formation from ester analogues suggest it is a viable and potentially advantageous synthetic strategy. The ability to control crystal growth and morphology through the slow release of the linker could lead to the development of novel MOF materials with enhanced properties. Future research should focus on the systematic study of different alkyl ester precursors of trimesic acid to fully understand their influence on MOF synthesis and to expand the toolbox for the rational design of functional porous materials for drug development and other applications.

References

Unveiling the Solid-State Architecture of Triethyl benzene-1,3,5-tricarboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of triethyl 1,3,5-benzenetricarboxylate, a molecule of interest in materials science and supramolecular chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data and detailed experimental protocols.

Molecular and Crystal Structure

Triethyl 1,3,5-benzenetricarboxylate (C₁₅H₁₈O₆) is an aromatic ester derived from trimesic acid. Its molecular structure consists of a central benzene ring symmetrically substituted with three ethyl carboxylate groups at the 1, 3, and 5 positions. The solid-state architecture of this compound has been determined by X-ray powder diffraction, revealing key insights into its molecular conformation and intermolecular interactions.

Crystallographic Data

The crystal structure of triethyl 1,3,5-benzenetricarboxylate was determined by Chong, Seaton, Kariuki, and Tremayne and published in Acta Crystallographica Section B: Structural Science in 2006. The crystallographic data is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₈O₆ |

| Molecular Weight | 294.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.305(2) |

| b (Å) | 10.453(1) |

| c (Å) | 11.234(2) |

| α (°) | 90 |

| β (°) | 109.56(1) |

| γ (°) | 90 |

| Volume (ų) | 1470.9(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.328 |

| Melting Point (°C) | 134-139 |

Note: The detailed atomic coordinates, bond lengths, and bond angles are available in the full crystallographic information file (CIF) which can be accessed from the Cambridge Crystallographic Data Centre (CCDC) under deposition number CCDC 277254.

Experimental Protocols

This section details the methodologies for the synthesis and structural determination of triethyl 1,3,5-benzenetricarboxylate.

Synthesis of Triethyl 1,3,5-benzenetricarboxylate

Two primary synthetic routes are presented: the classic Fischer esterification of trimesic acid and the [2+2+2] cyclotrimerization of ethyl propiolate.

This method involves the acid-catalyzed esterification of 1,3,5-benzenetricarboxylic acid (trimesic acid) with ethanol.[1][2][3][4][5]

Materials:

-

1,3,5-Benzenetricarboxylic acid (Trimesic acid)

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Anhydrous Sodium Sulfate

-

Diethyl ether

-

Toluene

Procedure:

-

A mixture of trimesic acid (1 equivalent), a large excess of absolute ethanol (e.g., 10-20 equivalents, which also acts as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the excess ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude triethyl 1,3,5-benzenetricarboxylate is purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to afford a white crystalline solid.

This method provides an alternative route to the target molecule through a nickel-catalyzed [2+2+2] cyclotrimerization reaction.[6]

Materials:

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

-

Triphenylphosphine (PPh₃)

-

Toluene (anhydrous)

-

Ethyl propiolate

-

Diethyl ether

-

Hexanes

Procedure:

-

Under an inert argon atmosphere, a stock solution of the catalyst is prepared by mixing Ni(COD)₂ (0.020 mmol) and PPh₃ (0.060 mmol) in 10 mL of toluene at 23 °C and stirring for 5 minutes.[6]

-

A portion of the catalyst stock solution (375 μL) is transferred to a scintillation vial under argon, and the volume is brought to 2 mL with toluene.[6]

-

Ethyl propiolate (1.5 mmol) is added to the vial, and the reaction is stirred at 23 °C.[6]

-

The reaction is typically complete within 2 hours, yielding a mixture of triethyl 1,2,4-benzenetricarboxylate and triethyl 1,3,5-benzenetricarboxylate in a roughly 97:3 ratio.[6]

-

The desired 1,3,5-isomer is separated from the 1,2,4-isomer by column chromatography on silica gel, eluting with a diethyl ether/hexanes mixture.[6]

Crystal Structure Determination by X-ray Powder Diffraction

The crystal structure was determined from high-resolution X-ray powder diffraction data.

Methodology:

-

A polycrystalline sample of triethyl 1,3,5-benzenetricarboxylate was lightly ground and packed into a capillary.

-

X-ray powder diffraction data were collected at room temperature using a laboratory diffractometer with Cu Kα radiation.

-

The diffraction pattern was indexed to determine the unit cell parameters and space group.

-

The crystal structure was solved ab initio from the powder diffraction data using a direct-space method, such as differential evolution or simulated annealing.

-

The final crystal structure was obtained by Rietveld refinement, which involves fitting the entire calculated powder diffraction pattern to the experimental data.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and structural characterization of triethyl 1,3,5-benzenetricarboxylate.

Caption: Experimental workflow for the synthesis and structural analysis of triethyl 1,3,5-benzenetricarboxylate.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. cerritos.edu [cerritos.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Triethyl 1,3,5-benzenetricarboxylate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Triethyl Benzene-1,3,5-tricarboxylate

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of triethyl benzene-1,3,5-tricarboxylate. Designed for researchers, scientists, and professionals in drug development, this document summarizes predicted spectral data, outlines experimental protocols for NMR analysis, and includes visualizations to illustrate the molecular structure and its corresponding NMR signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's high degree of symmetry. The benzene ring has a 1,3,5-substitution pattern, rendering all three aromatic protons chemically equivalent. Similarly, the three ethyl ester groups are also equivalent.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 1 | ~8.8 - 8.6 | Singlet (s) | - | 3H | Ar-H |

| 2 | ~4.4 | Quartet (q) | ~7.1 | 6H | -O-CH₂ -CH₃ |

| 3 | ~1.4 | Triplet (t) | ~7.1 | 9H | -O-CH₂-CH₃ |

Note: The predicted chemical shifts are based on typical values for aromatic esters and may vary slightly depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The symmetry of this compound also simplifies its ¹³C NMR spectrum. We expect to see four distinct signals corresponding to the four unique carbon environments in the molecule. Carbons in an aromatic ring typically absorb in the range of 120-150 ppm.[1][2]

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ) (ppm) | Assignment |

| 1 | ~165 | C =O (Ester carbonyl) |

| 2 | ~134 | Ar-C -C=O (Quaternary aromatic) |

| 3 | ~131 | Ar-C H |

| 4 | ~62 | -O-CH₂ -CH₃ |

| 5 | ~14 | -O-CH₂-CH₃ |

Note: The predicted chemical shifts are based on typical values for aromatic esters and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

The following is a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity (typically >95%) to avoid interfering signals.

-

Solvent Selection: A deuterated solvent that readily dissolves the compound should be used. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[3]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 50-100 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.[3]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. A small amount can be added directly to the solvent or a sealed capillary containing TMS can be used.[3]

-

Procedure:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent containing TMS.

-

Gently agitate the vial to ensure complete dissolution. A vortex mixer may be used if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.

-

Cap the NMR tube and ensure it is properly labeled.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4]

-

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of approximately -2 to 12 ppm is generally sufficient.

-

-

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans or more, depending on the concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of approximately 0 to 200 ppm.

-

3. Data Processing:

-

Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs).

-

Processing Steps:

-

Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H and ~1 Hz for ¹³C) and perform a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

-

Visualization of Molecular Structure and NMR Environments

The following diagram illustrates the structure of this compound, highlighting the different proton and carbon environments that give rise to the predicted NMR signals.

Caption: Molecular structure of this compound with NMR environments.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using Triethyl benzene-1,3,5-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. This document provides a detailed protocol for the synthesis of MOFs using triethyl 1,3,5-benzenetricarboxylate as the organic linker.

The use of an esterified linker like triethyl 1,3,5-benzenetricarboxylate necessitates an in-situ hydrolysis (saponification) step to generate the corresponding carboxylate, 1,3,5-benzenetricarboxylic acid (H3BTC or trimesic acid), which then coordinates to the metal centers. This approach can offer advantages in modulating the reaction kinetics and influencing the final MOF structure. This protocol provides a generalizable method that can be adapted for various metal precursors.

General Experimental Protocol: Solvothermal Synthesis with In-situ Hydrolysis

This protocol outlines a general solvothermal method for the synthesis of MOFs from triethyl 1,3,5-benzenetricarboxylate. Specific examples with different metal salts are provided in the subsequent sections.

Materials:

-

Triethyl 1,3,5-benzenetricarboxylate (ligand precursor)

-

Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Iron(III) chloride)

-

Solvent (typically N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or Ethanol)

-

Deionized water

-

Base (optional, for promoting hydrolysis, e.g., Sodium hydroxide, Triethylamine)

-

Teflon-lined stainless steel autoclave

Procedure:

-

Solution Preparation:

-

In a glass vial, dissolve the desired amount of the metal salt in the chosen solvent or a solvent mixture (e.g., DMF/Ethanol/Water).

-

In a separate vial, dissolve the triethyl 1,3,5-benzenetricarboxylate in the same solvent system.

-

-

Mixing:

-

Combine the two solutions in the Teflon liner of the autoclave.

-

If a base is used to facilitate hydrolysis, it can be added at this stage. The molar ratio of base to the ester is a critical parameter to optimize.

-

Stir the mixture for a period (e.g., 30 minutes) at room temperature to ensure homogeneity.

-

-

Solvothermal Reaction:

-

Seal the Teflon-lined autoclave and place it in a preheated oven.

-

Heat the autoclave at a specific temperature (typically between 70°C and 150°C) for a defined period (ranging from 24 to 72 hours).

-

-

Isolation and Purification:

-

After the reaction is complete, cool the autoclave to room temperature.

-

The crystalline product is typically found at the bottom of the Teflon liner.

-

Separate the solid product from the mother liquor by centrifugation or filtration.

-

Wash the collected crystals multiple times with fresh solvent (e.g., DMF) to remove unreacted starting materials.

-

Subsequently, wash with a lower-boiling point solvent like ethanol or methanol to facilitate the removal of the high-boiling point synthesis solvent.

-

-

Activation:

-

To remove the solvent molecules occluded within the pores of the MOF, an activation step is necessary. This is typically achieved by heating the material under vacuum at an elevated temperature (e.g., 150-250°C) for several hours. The specific conditions depend on the thermal stability of the synthesized MOF.

-

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of Metal-Organic Frameworks.

Specific Protocols and Quantitative Data

The following protocols are adapted from literature for the synthesis of MOFs using 1,3,5-benzenetricarboxylic acid (H3BTC), the hydrolyzed form of triethyl 1,3,5-benzenetricarboxylate. When starting with the ester, an in-situ hydrolysis step is required.

Example 1: Synthesis of a Zinc-based MOF (adapted from Zn-BTC)

-

Metal Precursor: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Ligand: 1,3,5-Benzenetricarboxylic acid (H₃BTC)

-

Solvent System: DMF/Ethanol/Deionized Water

Protocol:

-

Dissolve 0.297 g (1 mmol) of Zn(NO₃)₂·6H₂O and 0.210 g (1 mmol) of H₃BTC in a mixture of 6 mL of DMF, 6 mL of ethanol, and 6 mL of deionized water.[1]

-

Transfer the mixture to a Teflon-lined autoclave and heat at 70°C for 4 days.[1]

-

After cooling, separate the white crystals by centrifugation and wash with DMF.[1]

Example 2: Synthesis of a Copper-based MOF (HKUST-1)

-

Metal Precursor: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Ligand: 1,3,5-Benzenetricarboxylic acid (H₃BTC)

-

Solvent System: DMF/Ethanol/Water

Protocol:

-

A widely used synthesis involves dissolving Cu(NO₃)₂·3H₂O and H₃BTC in a 1:0.5 molar ratio in a solvent mixture of DMF, ethanol, and water (1:1:1 v/v).

-

The mixture is heated in a sealed vessel at temperatures ranging from 85°C to 120°C for 12-24 hours.

-

The resulting blue crystals of HKUST-1 are collected by filtration, washed with ethanol, and dried.

Example 3: Synthesis of an Iron-based MOF (Fe-BTC)

-

Metal Precursor: Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Ligand: 1,3,5-Benzenetricarboxylic acid (H₃BTC)

-

Solvent System: DMF/Deionized Water

Protocol:

-

Dissolve 0.342 g (1 mmol) of Fe(NO₃)₃·9H₂O and 1 mmol of H₃BTC in a mixture of 20 mL of DMF and 20 mL of deionized water.[1]

-

Transfer the solution to a Teflon-lined autoclave and heat at 70°C for 24 hours.[1]

-

The orange product is separated by centrifugation and washed with DMF.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for MOFs synthesized using 1,3,5-benzenetricarboxylic acid with different metal centers. These values provide a benchmark for the expected properties of MOFs prepared via the in-situ hydrolysis of triethyl 1,3,5-benzenetricarboxylate.

| MOF Designation | Metal Center | Molar Ratio (Metal:Ligand) | Synthesis Temperature (°C) | Reaction Time (h) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| Zn-BTC | Zn(II) | 1:1 | 70 | 96 | 502.63[1] | - |

| Cu-BTC (HKUST-1) | Cu(II) | 1:0.5 - 1:1 | 85-120 | 12-24 | ~1800 | ~0.7 |

| Fe-BTC | Fe(III) | 1:1 | 70 | 24 | 92.4[1] | - |

| Cr-TIBM-MOF | Cr(III) | - | - | - | 420[2] | 0.28[2] |

| Al-TIBM-MOF | Al(III) | - | - | - | 530[2] | 0.35[2] |

| Cu-TIBM-MOF | Cu(II) | - | - | - | 810[2] | 0.49[2] |

Note: TIBM (1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene) is a derivative of trimesic acid and provides comparative data.

Characterization Methods

To confirm the successful synthesis and determine the properties of the resulting MOFs, the following characterization techniques are essential:

-

Powder X-ray Diffraction (PXRD): To verify the crystalline structure and phase purity of the synthesized material.

-

Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the MOF particles.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature range for activation.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the activated MOF.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers by observing the shift in the carbonyl stretching frequency.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the key relationships in the MOF synthesis process, from precursor selection to the final material properties.

Caption: Interdependencies in the synthesis and properties of MOFs.

Conclusion

This application note provides a comprehensive guide for the synthesis of Metal-Organic Frameworks using triethyl 1,3,5-benzenetricarboxylate. The necessity of an in-situ hydrolysis step is highlighted, and a generalizable solvothermal protocol is presented. By carefully controlling the reaction parameters, researchers can tailor the properties of the resulting MOFs for specific applications in drug development, catalysis, and beyond. The provided quantitative data and characterization guidelines offer a solid foundation for the successful synthesis and evaluation of these promising porous materials.

References

Application Notes and Protocols: Triethyl Trimesate as a Linker in Copper-Based MOFs for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of triethyl trimesate as a linker precursor in the synthesis of copper-based metal-organic frameworks (MOFs) for drug delivery applications.

Introduction

Copper-based metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from copper ions or clusters linked by organic ligands. Their high porosity, large surface area, tunable pore size, and biocompatibility make them excellent candidates for drug delivery systems.[1][2] Triethyl trimesate is an ester of trimesic acid (1,3,5-benzenetricarboxylic acid, H₃BTC), a common and effective linker for synthesizing highly porous and stable copper-based MOFs, such as HKUST-1 ([Cu₃(BTC)₂]). In many synthesis procedures, triethyl trimesate can be used as a precursor, undergoing in situ hydrolysis to form the trimesate linker that coordinates with the copper ions. This approach can sometimes offer better control over the crystallization process.

These MOFs can encapsulate a variety of therapeutic agents, protecting them from degradation and facilitating their controlled release.[3][4] The release of drugs can be triggered by various stimuli in the target environment, such as pH changes or the presence of specific biomolecules.[1][5]

Characterization and Properties of Copper-Trimesate MOFs

The properties of copper-trimesate MOFs are highly dependent on the synthesis method and conditions. Key characteristics include:

-

High Surface Area: Typically, these MOFs exhibit high BET surface areas, which is crucial for high drug loading capacity. For instance, Cu-BTC synthesized via a mechanochemical method has been reported to have a BET surface area as high as 2011 m²/g.[6]

-

Porosity: The porous nature of these MOFs allows for the encapsulation of drug molecules within their cavities.

-

Crystallinity: The crystalline structure of these MOFs is typically confirmed by Powder X-ray Diffraction (PXRD).

-

Thermal Stability: Thermogravimetric analysis (TGA) is used to determine the thermal stability of the MOFs, which is important for storage and application.

Table 1: Physicochemical Properties of Copper-Trimesate MOFs Synthesized under Different Conditions

| MOF Name | Synthesis Method | Copper Salt | Solvent | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |

| TMA-Cu | Room Temperature | Cu(NO₃)₂ | DI Water | ~50 | Not Reported | [7] |

| TMA-Cu | Solvothermal (70°C) | Cu(NO₃)₂ | Ethanol | ~850 | Not Reported | [7] |

| Cu-BTC | Mechanochemical | Not Specified | Liquid-Assisted Grinding | 2011 | Not Reported | [6] |

| Cu-BTC | Solvothermal | Not Specified | Methanol (activation) | Not Reported | 0.823 | [6] |

Experimental Protocols

Synthesis of Copper-Trimesate MOF (HKUST-1) using Triethyl Trimesate